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N-(cyclopropylmethyl)-3,5-dinitrobenzamide
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Overview
Description
N-(cyclopropylmethyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of a benzamide structure, which is further substituted with two nitro groups at the 3 and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoic acid with cyclopropylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitrobenzene derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives of benzamide.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-(cyclopropylmethyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: Shares the cyclopropylmethyl group and benzamide structure but differs in the substitution pattern and additional functional groups.
N-cyclobutylmethyl derivatives: Similar in structure but with a cyclobutylmethyl group instead of cyclopropylmethyl.
Uniqueness
N-(cyclopropylmethyl)-3,5-dinitrobenzamide is unique due to the presence of both cyclopropylmethyl and dinitro groups, which confer distinct chemical and biological properties. The combination of these groups can result in enhanced reactivity and specificity in various applications .
Properties
Molecular Formula |
C11H11N3O5 |
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Molecular Weight |
265.22 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C11H11N3O5/c15-11(12-6-7-1-2-7)8-3-9(13(16)17)5-10(4-8)14(18)19/h3-5,7H,1-2,6H2,(H,12,15) |
InChI Key |
GGHMICBPXDGGKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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